4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group. The compound’s structure includes a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, making it unique in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with tetrahydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by their subsequent reaction to form the final product. The process may be optimized for yield and purity through the use of catalysts and specific reaction conditions such as temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino alcohol derivatives.
Scientific Research Applications
4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A structurally similar compound with a hydroxyl group but lacking the tetrahydrothiophene ring.
2-amino-4-methylpentan-1-ol: Another amino alcohol with a similar backbone but different substituents.
Uniqueness
4-Methyl-2-[(thiolan-3-yl)amino]pentan-1-ol is unique due to the presence of the tetrahydrothiophene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2-(thiolan-3-ylamino)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-8(2)5-10(6-12)11-9-3-4-13-7-9/h8-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWUZMNCBKBKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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